molecular formula C11H12O3 B7769468 Isomyristicin CAS No. 487-62-7

Isomyristicin

Cat. No.: B7769468
CAS No.: 487-62-7
M. Wt: 192.21 g/mol
InChI Key: DHUZAAUGHUHIDS-UHFFFAOYSA-N
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Description

Isomyristicin is a naturally occurring compound found in common herbs and spices, such as nutmeg . It is an insecticide and has been shown to enhance the effectiveness of other insecticides . When ingested, this compound may produce hallucinogenic effects and can be converted to MMDMA in controlled chemical synthesis . It interacts with many enzymes and signaling pathways in the body , and may have dose-dependent cytotoxicity in living cells .


Synthesis Analysis

This compound can be synthesized from myristicin . The base-catalyzed isomerization to this compound places the double bond in a position appropriate to an aldehydic end product .


Molecular Structure Analysis

The molecular formula of this compound is C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da . The structure of myristicin closely resembles that of amphetamine compounds .


Chemical Reactions Analysis

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .

Mechanism of Action

Isomyristicin inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, this compound is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Safety and Hazards

When ingested, isomyristicin may produce hallucinogenic effects . It may have dose-dependent cytotoxicity in living cells . Myristicin is listed in the Hazardous Substances Data Bank .

Future Directions

Isomyristicin has shown significant anthelmintic activity against Schistosoma mansoni and Trichuris muris . This makes this compound and bergapten novel scaffolds for broad-spectrum anthelmintic drug development that could be used for the control of helminths infecting humans and animals .

Properties

IUPAC Name

4-methoxy-6-prop-1-enyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUZAAUGHUHIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-62-7
Record name 4-Methoxy-6-(2-propenyl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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